CEF1, Influenza Matrix Protein M1 (58-66)

HLA-A2 binding affinity peptide-MHC stability immunodominance

CEF1 (GILGFVFTL) is the gold-standard positive control for validating T-cell assay functionality in HLA-A*02-positive samples. Its immunodominance ensures robust, reproducible responses, eliminating the risk of cross-study variability introduced by weaker or altered peptide ligands. • High HLA-A*02:01 binding affinity (IC50 ~18 nM) with an 84% binding score at 24h, ensuring sensitive and reliable assay performance. • Stimulates robust IFN-γ, IL-2, and granzyme B responses in ~90% of Caucasian donor PBMCs. • Lyophilized powder at ≥95% HPLC purity, stored at -20°C and shipped under blue ice to preserve peptide integrity. This native epitope benchmarks vaccine immunogenicity, monitors clinical trial immune responses, and accurately probes the breadth of pre-existing influenza immunity.

Molecular Formula C49H75N9O11
Molecular Weight 966.19
CAS No. 141368-69-6
Cat. No. B612792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEF1, Influenza Matrix Protein M1 (58-66)
CAS141368-69-6
SynonymsMatrix protein 1 (58-66)
Molecular FormulaC49H75N9O11
Molecular Weight966.19
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN
InChIInChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CEF1: Immunodominant HLA-A*02 Epitope for T-Cell Research


CEF1 (Influenza Matrix Protein M1 58–66, sequence GILGFVFTL) is a 9-amino acid synthetic peptide derived from the highly conserved matrix protein of influenza A virus [1]. It represents the immunodominant HLA-A*02-restricted cytotoxic T lymphocyte (CTL) epitope, capable of stimulating robust CD8+ T-cell responses in approximately half of the human population due to the prevalence of the HLA-A*02 allele [2]. This peptide serves as a critical tool in immunology for characterizing antigen-specific T-cell immunity, assessing vaccine efficacy, and monitoring cellular responses in both human and transgenic animal models .

HLA-A*02 CTL Epitope Probe
Immunodominant influenza M1 58–66 peptide for antigen-specific CD8+ T-cell research.
Wild-Type Native Sequence
Unmodified GILGFVFTL sequence supports native TCR recognition and memory repertoire studies.
Conserved Epitope Target
Reported 93% conservation across influenza A strains supports heterosubtypic immunity research.
Class-level inference; strain-panel review recommended.
Assay Compatibility
Suitable for ELISpot, flow cytometry, and pMHC binding studies in HLA-A*02-positive models.
Research use only; not for human or veterinary diagnostic use.

Why CEF1 Cannot Be Replaced in Critical Assays


The functional performance of peptide antigens in T-cell assays is dictated by a complex interplay of HLA binding affinity, stability of the peptide-MHC complex (pMHC), and fine-specificity of T-cell receptor (TCR) recognition. While chemically enhanced altered peptide ligands (CPLs) and other HLA-A*02-restricted influenza epitopes may appear superficially similar, they exhibit quantitative differences in binding kinetics [1] and qualitative alterations in TCR engagement [2] that directly impact experimental reproducibility and biological interpretation. Substituting CEF1 with an analog lacking validated, native immunodominance compromises the ability to draw direct, cross-study comparisons and can lead to erroneous conclusions regarding T-cell memory repertoire breadth [3].

CPL Mismatch Chemically enhanced altered peptide ligands may induce T cells with reduced wild-type epitope recognition; reported TCR specificity shifts may limit cross-study comparability.
Subdominant Epitopes Alternative HLA-A*02-restricted influenza epitopes exhibit lower reported binding affinity context and may not recapitulate immunodominant response profiles.
Cross-Reactivity Gap Modified or truncated analogs may not reproduce the native cross-reactive clonotype network; memory repertoire breadth endpoints may differ.

Comparative Evidence: CEF1 vs. Key Analogs


HLA-A*02:01 Binding Affinity Advantage

The native CEF1 peptide (GILGFVFTL) demonstrates significantly higher binding affinity for HLA-A*02:01 compared to other well-characterized influenza A virus epitopes. In a fluorescence polarization competition assay measuring percentage inhibition of tracer peptide binding after 24 hours, the wild-type CEF1 sequence achieved a binding score of 84%, substantially exceeding the subdominant epitopes FMYSDFHFI (75%) and NMLSTVLGV (46%) [1]. This superior binding translates to a more stable peptide-MHC complex and correlates with the epitope's established immunodominance in human populations [1].

HLA-A*02:01 Binding
Head-to-head
CEF1 (WT) 84% (SD ±2)
FMYSDFHFI 75% (SD ±2)
NMLSTVLGV 46% (SD ±4)
Reported binding affinity context; supports epitope selection for T-cell stimulation assays.
FP competition assay; 24h incubation; tracer peptide binding inhibition.
HLA-A2 binding affinity peptide-MHC stability immunodominance

Wild-Type Recognition vs. Chemically Enhanced Ligands

While chemically enhanced altered peptide ligands (CPLs) derived from the M1 58-66 sequence (e.g., CPL G1) exhibit markedly improved HLA-A*02:01 binding (98% vs. 84% for wild-type) [1], this increased affinity does not translate to improved functional relevance. In HLA-A*02:01 transgenic mice, vaccination with CPLs induced higher T-cell frequencies overall, but only a small percentage of these T cells were capable of recognizing the wild-type GILGFVFTL peptide [2]. Critically, CPL vaccination did not improve protection against influenza A virus challenge compared to wild-type peptide vaccination and, in one case, appeared to enhance pathology post-challenge [2].

WT vs. CPL Recognition
Head-to-head
WT peptide WT-specific T cells
CPL vaccination Low WT recognition
CPL-induced T cells show reduced wild-type epitope recognition; may not support native response studies.
HLA-A*02:01 transgenic mouse model; IFN-γ ELISpot and tetramer staining.
altered peptide ligands TCR recognition vaccine safety

Cross-Reactive T-Cell Network Breadth

The polyclonal CD8+ T-cell response to CEF1 (M1 58-66) generates a highly cross-reactive memory repertoire that can recognize structurally related peptide variants, including potential viral escape mutants [1]. Analysis of HLA-A2+ human donors revealed that 45-58% of M1 58-66-specific clonotypes exhibit cross-reactivity, with individual clonotypes recognizing up to six additional peptides bearing conservative substitutions at TCR contact positions [1]. This broad cross-reactivity is a defining feature of the native epitope and is not recapitulated by all modified analogs.

Cross-Reactive Network
Cross-study comparable
45–58% cross-reactive clonotypes
Reported cross-reactivity context; supports memory repertoire breadth interpretation.
Ex vivo human donor analysis; up to 6 variant peptides recognized per clonotype.
TCR cross-reactivity memory repertoire epitope variants

Immunodominance and Population Coverage

Among the 23-32 peptides comprising standard CEF control pools, CEF1 (M1 58-66) is recognized as the immunodominant epitope restricted by HLA-A*02, an allele expressed by approximately 40-50% of the Caucasian population [1]. The CEF pool induces IFN-γ responses in nearly 90% of Caucasians, with CEF1 being a major contributor to this broad coverage . In contrast, other influenza epitopes such as FMYSDFHFI (CEF2) and NMLSTVLGV exhibit subdominant status and correspondingly lower MHC affinity [2].

Immunodominance & Coverage
Class-level inference
~90% population coverage via CEF pool
Population coverage context; immunodominant status supports positive-control selection.
HLA-A*02 allele frequency ~40–50% in Caucasian populations; PBMC assay context.
immunodominance HLA allele frequency CEF pool

Sequence Conservation Across Influenza A Strains

The M1 58-66 epitope is highly conserved among influenza A virus isolates. Sequence analysis across 69 tested influenza A strains revealed a 93% conservation rate for the GILGFVFTL sequence . This high degree of conservation underpins the potential of CEF1 as a target for broadly cross-reactive T-cell responses, distinguishing it from epitopes derived from more variable viral proteins such as hemagglutinin (HA) and neuraminidase (NA) [1].

Sequence Conservation
Class-level inference
93% conserved (64 of 69 strains)
Reported conservation context; supports broad strain-coverage research applications.
M1 protein alignment across 69 influenza A isolates; HA/NA epitopes more variable.
sequence conservation heterosubtypic immunity universal vaccine

Analytical Purity and Reproducibility

Commercial preparations of CEF1 (CAS 141368-69-6) are routinely supplied with purity ≥95% as determined by analytical HPLC [1]. This level of purity meets or exceeds the typical specifications for peptides used in sensitive immunological assays (e.g., ELISpot, flow cytometry), minimizing the confounding effects of peptide impurities or truncated synthesis byproducts that can skew T-cell activation data.

Analytical Purity
Supporting evidence
≥95% Peak Area by HPLC
Supports assay reproducibility review; meets typical immunological-grade peptide specification.
Reversed-phase HPLC; detection at 214/220 nm.
peptide purity quality control HPLC

Optimal Applications for CEF1


Positive Control for HLA-A*02 CD8+ T-Cell Assays

CEF1 (GILGFVFTL) serves as the gold-standard positive control peptide for validating T-cell assay functionality in HLA-A*02-positive human PBMC samples. Its immunodominance and high HLA-A*02:01 binding affinity (84% binding score at 24h) [1] ensure robust and reproducible IFN-γ, IL-2, and granzyme B responses across diverse donor cohorts. Use in CEF peptide pools confirms assay sensitivity and donor immune competence, with responses expected in ~90% of Caucasian populations . This application is critical for clinical trial immune monitoring and vaccine immunogenicity studies.

Memory T-Cell Repertoire Breadth Characterization

For studies investigating the breadth of pre-existing influenza immunity or the potential for heterosubtypic protection, CEF1 is the preferred probe. Its well-characterized cross-reactive network, encompassing 45-58% of M1 58-66-specific clonotypes that recognize multiple variant peptides [2], provides a physiologically relevant model for studying T-cell memory flexibility and escape mutant recognition. This application is directly supported by evidence of extensive cross-reactivity that is not recapitulated by CPLs or other modified ligands [3].

Vaccine Efficacy Testing in HLA-A2 Transgenic Models

In HLA-A*02:01 transgenic mouse models, CEF1 (wild-type peptide) is essential for benchmarking the immunogenicity of novel influenza vaccine candidates. Unlike chemically enhanced altered peptide ligands (CPLs), which induce non-relevant T cells and fail to improve protection against viral challenge [3], vaccination with the native CEF1 sequence elicits T cells that accurately target the conserved viral epitope. This makes CEF1 the appropriate comparator for assessing whether vaccine-induced T-cell responses are likely to be protective in humans.

Reference Standard for HLA-A2 Binding Assays

Due to its high native HLA-A*02:01 binding affinity and well-documented binding kinetics (IC50 ~18 nM by NetMHC prediction) [4], CEF1 is routinely employed as a reference standard in peptide-MHC binding and stability assays. Its 24h binding score of 84% provides a benchmark against which the binding of novel HLA-A2-restricted epitopes or modified peptides can be quantitatively compared [1]. This application is critical for epitope discovery pipelines and the design of peptide-based immunotherapeutics.

Application
Selection Property
Validation Focus
HLA-A*02 T-cell assay reference
Immunodominant epitope context
IFN-γ response across donor cohorts
T-cell memory breadth studies
Cross-reactive network context
Clonotype recognition diversity
Vaccine immunogenicity benchmarking
Wild-type epitope recognition
Protection-relevant T-cell targeting
HLA-A*02 binding reference
Documented binding kinetics context
Binding assay benchmarking

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36 linked technical documents
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